molecular formula C9H14Cl2N2 B1473028 3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride CAS No. 2097949-13-6

3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride

Cat. No.: B1473028
CAS No.: 2097949-13-6
M. Wt: 221.12 g/mol
InChI Key: UGNBHAWHDWVVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride (CAS 2097949-13-6) is a pyrazoline-based chemical intermediate with a molecular formula of C9H14Cl2N2 and a molecular weight of 221.13 . This compound features a chloromethyl functional group, making it a versatile building block for medicinal chemistry research and the synthesis of more complex molecules. Pyrazoline derivatives are a pharmacologically important class of heterocyclic compounds known to exhibit a broad spectrum of biological activities . Research indicates that pyrazoline cores are present in compounds with diverse therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . Specifically, certain substituted pyrazoline derivatives have been investigated as potent cannabinoid CB1 receptor antagonists, which are a significant target for metabolic and neurological disorders . This reagent is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. It is recommended to store the product at 2-8°C .

Properties

IUPAC Name

3-(chloromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;/h1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNBHAWHDWVVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure which includes a pyrazole moiety. The molecular formula is C9H12ClN3C_9H_{12}ClN_3 with a molecular weight of approximately 201.76 g/mol. Its physical properties include:

PropertyValue
Molecular FormulaC₉H₁₂ClN₃
Molecular Weight201.76 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot specified

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. Research highlights that this compound has shown efficacy against various bacterial strains. For instance, a study demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Some pyrazole derivatives have been investigated for their neuroprotective effects. Studies suggest that these compounds may modulate pathways involved in neurodegeneration. The potential for this compound to act as a neuroprotective agent remains an area for further research.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of this compound against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for E. coli and 15 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Cytotoxicity on Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrazole derivatives on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 10 to 30 µM depending on the treatment duration and concentration used.

Scientific Research Applications

Anticancer Research

One of the prominent areas of research involving 3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: In Vitro Cytotoxicity

In a study conducted on several human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for inducing cell death. The mechanism of action appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.

Neuropharmacology

Another significant application of this compound lies within neuropharmacology. Research suggests that compounds with similar cyclic structures may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Case Study: Neuroprotective Effects

In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, administration of this compound has shown promise in reducing neuroinflammation and oxidative stress markers. These findings suggest a potential role in protecting neuronal integrity and function.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In laboratory settings, this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical pathways involving cyclization reactions and chloromethylation processes. The exploration of its derivatives is crucial to enhancing its pharmacological profile and efficacy.

Table: Synthetic Routes and Yields

Synthetic RouteYield (%)Reference
Cyclization of substituted pyrazoles85
Chloromethylation using chloromethyl ether75

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Cycloheptathienopyrazoles (TRPA1 Antagonists)

Cycloheptathienopyrazoles, such as those studied by Smith et al. (2018), share the cyclohepta[c]pyrazole scaffold but replace the chloromethyl group with a thieno substituent. Key differences include:

  • Bioactivity: Cycloheptathienopyrazoles exhibit potent TRPA1 antagonism (IC₅₀ = 12 nM), attributed to the thieno group’s planar structure enhancing receptor binding .
  • Solubility : Lower aqueous solubility (<10 mg/mL) compared to the hydrochloride salt of the target compound, due to the absence of ionic character .
  • Synthetic Route : Multi-step synthesis involving Suzuki-Miyaura coupling (45% yield), which is less efficient than the cyclocondensation method used for the target compound .

Table 1: Pharmacological Comparison

Compound Target IC₅₀ (nM) Solubility (mg/mL)
Cycloheptathienopyrazole TRPA1 12 <10
Target Compound N/A* N/A >50

*No reported pharmacological data for the target compound.

Cyclohexa[c]pyrazole Derivatives

Cyclohexa[c]pyrazoles feature a six-membered ring instead of a seven-membered cycloheptane. Key distinctions:

  • Ring Strain : Cyclohexa derivatives exhibit lower ring strain, enhancing thermal stability (decomposition >250°C) compared to the target compound .
  • Reactivity : The smaller ring reduces steric hindrance, accelerating electrophilic substitution reactions (e.g., nitration) by 30% relative to cyclohepta analogues .

Table 2: Physicochemical Properties

Property Cyclohepta[c]pyrazole HCl Cyclohexa[c]pyrazole
Ring Size 7-membered 6-membered
Melting Point (°C) 198–202 215–220
Aqueous Solubility High (HCl salt) Moderate (free base)
3-(Hetero)aryl-1H-pyrazoles

Pyrazoles with aryl or heteroaryl substituents at the 3-position, synthesized via Sonogashira coupling (e.g., 3-aryl-1H-pyrazoles), differ significantly:

  • Synthetic Efficiency: Multi-component Sonogashira reactions achieve 60–75% yields but require palladium catalysts and stringent conditions (80°C, inert atmosphere) .
  • Functionality : Aryl groups enhance π-π stacking in crystal structures, improving solid-state stability but reducing solubility .

Key Research Findings

Ring Size and Bioactivity : Seven-membered rings (e.g., cyclohepta[c]pyrazole) improve target engagement in TRPA1 antagonists compared to six-membered analogues, likely due to conformational flexibility .

Substituent Effects : Chloromethyl groups enhance electrophilicity, enabling facile derivatization (e.g., SN2 reactions) but may introduce toxicity concerns absent in methyl or aryl analogues .

Salt Forms : Hydrochloride salts of pyrazoles exhibit superior solubility, critical for in vivo applications, compared to free bases or neutral derivatives .

Preparation Methods

Halogenation and Pyrazole Formation

A common approach involves halogenation of a cycloheptane-pyrazole precursor followed by functional group transformations to install the chloromethyl group. For example, a general method for related substituted pyrazole compounds involves:

  • Starting with a cycloheptane-pyrazole intermediate.
  • Halogenation using reagents such as sulfuryl chloride or triphosgene under controlled heating and stirring conditions.
  • Reaction in solvents like dichloroethane or benzene at temperatures ranging from 10 to 85 °C.
  • Subsequent workup includes addition of alkali solutions, filtration, and solvent recovery to isolate the chloromethylated product.

Specific Reaction Conditions

A representative procedure from patent literature describes:

Step Reagents/Conditions Details
Mixing Oxazole[4,5-b]pyridine-2(3H) ketone with solvent Weight ratio 1:2-10; mixture to ketone 0.22-0.5:1
Heating Paraformaldehyde at 10-80 °C for 1-10 h Facilitates chloromethyl group formation
Addition Triphosgene and catalyst (e.g., ferric trichloride) Molar ratio triphosgene to ketone 0.05-0.3:1
Reflux 2-12 h at solvent boiling point (80-85 °C) Promotes chlorination
Workup Alkali addition, stirring, filtration Sodium bicarbonate solution used for neutralization
Drying Filter cake washed and dried Final isolation of chloromethylated product

This method yields high purity products suitable for further applications.

Oxime and Etherification Routes

Another synthetic route involves:

  • Preparation of aldehyde intermediates from pyrazole derivatives.
  • Conversion of aldehydes to oximes using hydroxylamine under basic conditions.
  • Etherification of oximes with chloromethyl intermediates to yield the target compound.

This multi-step synthesis is supported by reactions involving triethylamine as a base, phosphorus oxychloride (POCl3), and dimethylformamide (DMF) to facilitate chlorination and formylation steps.

Reaction Parameters and Yields

Preparation Step Reagents/Conditions Yield (%) Notes
Halogenation with sulfuryl chloride and azodiisobutyronitrile Benzene, 55 °C to reflux, 6 h Not specified Chloromethyl group introduction on pyrazole ring
Chloromethylation with paraformaldehyde and triphosgene Dichloroethane, 35-85 °C, 4-12 h reflux High purity, yield not explicitly stated Efficient chloromethylation with good reproducibility
Oxime formation from aldehydes Hydroxylamine hydrochloride, KOH, ethanol, reflux 4-6 h High yields (typically >80%) Key intermediate step before etherification
Etherification with chloromethyl intermediate Base-promoted, triethylamine, room temp to mild heating Good yields (up to 90%) Final step to obtain chloromethyl pyrazole derivatives

Research Findings and Analysis

  • The use of triphosgene as a chlorinating agent in the presence of catalysts like ferric trichloride provides a controlled and efficient method for chloromethylation of pyrazole derivatives.
  • Reaction temperature and time are critical parameters: prolonged reflux at 80-85 °C ensures complete conversion without decomposition.
  • The base-mediated conversion of aldehydes to oximes followed by etherification with chloromethyl intermediates allows structural diversification and high yields.
  • Purification typically involves filtration, solvent evaporation, and recrystallization, often from ethyl acetate/petroleum ether mixtures, to achieve high purity products.
  • Triethylamine is commonly used as an acid scavenger and base in these syntheses, facilitating smooth reaction progress and product isolation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages References
Halogenation with sulfuryl chloride Sulfuryl chloride, azodiisobutyronitrile, benzene 55 °C to reflux, 6 h Moderate to high Simple chlorination step
Paraformaldehyde + triphosgene chloromethylation Paraformaldehyde, triphosgene, ferric trichloride, dichloroethane 35-85 °C, 4-12 h reflux High purity Controlled chloromethylation, scalable
Oxime formation and etherification Hydroxylamine, triethylamine, aldehydes, chloromethyl intermediate Reflux in ethanol, base-promoted etherification Up to 90% Versatile, allows substitution variation
Triethylamine-mediated acylation and purification Triethylamine, dichloromethane, ethyl acetate 0-25 °C, 1-2 h reaction 87-95% High yield, clean product

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving Claisen condensation of cycloheptanone derivatives, followed by cyclization with phenylhydrazine hydrochloride in the presence of triethylamine (TEA). The final chloromethylation step employs reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group. For example, ethyl 2-oxo-2-(2-oxocycloheptyl) acetate (yield: 68%) is cyclized to form the pyrazole core, which is then functionalized .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of ¹H NMR (to identify proton environments, e.g., chloromethyl protons at δ ~4.5–5.0 ppm), ¹³C NMR (to confirm carbonyl and cycloheptane carbons), and HRMS (for precise molecular weight validation). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the key considerations for handling and storage to maintain stability?

  • Methodological Answer : The compound is hygroscopic and prone to decomposition under humid conditions. Store at 2–8°C in airtight containers with desiccants. Avoid prolonged exposure to light, as UV radiation can degrade the chloromethyl group. Pre-purge reaction vessels with inert gases (N₂/Ar) during synthesis to minimize oxidation .

Advanced Research Questions

Q. How can researchers optimize chloromethylation reactions in the synthesis of this compound?

  • Methodological Answer : Optimization involves:

  • Reagent selection : SOCl₂ is preferred for milder conditions, while PCl₅ may enhance reactivity but risks over-chlorination.
  • Solvent choice : Dichloromethane (DCM) or chloroform improves solubility of intermediates.
  • Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions.
    Example: Using SOCl₂ in DCM at 0°C achieved 85% chloromethylation efficiency in a related pyrazole derivative .

Q. What strategies address contradictions in reported synthesis yields between hexacyclic and heptacyclic intermediates?

  • Methodological Answer : Yield discrepancies often arise from steric hindrance in larger rings (e.g., heptacyclic vs. hexacyclic). Strategies include:

  • Catalyst screening : TEA improves cyclization efficiency by neutralizing HCl byproducts.
  • Reaction time : Extend cyclization duration (e.g., 24 hrs vs. 12 hrs) for heptacyclic systems.
  • Intermediate comparison :
IntermediateYield (%)Reference
Hexacyclic ethyl 2-oxo-2-(2-oxocyclohexyl) acetate75
Heptacyclic analog68
Post-reaction purification (e.g., column chromatography) mitigates yield losses .

Q. How to design structural analogs to enhance biological activity while maintaining core functionality?

  • Methodological Answer : Focus on bioisosteric replacements and ring modifications :

  • Replace the chloromethyl group with trifluoromethyl (improves metabolic stability) or boronic acid (enhances target binding).
  • Substitute the cycloheptane ring with bicyclic systems (e.g., bicyclo[3.2.1]octane) to reduce conformational flexibility.
    Example: Hexacyclic pyrazolamide derivatives showed higher insect growth inhibition (IC₅₀: 0.8 μM) than heptacyclic analogs (IC₅₀: 1.2 μM), attributed to improved steric complementarity .

Data Contradiction Analysis

  • Case Study : A reported 58% yield for hexacyclic intermediate 4 (ethyl 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate) vs. 50% for the heptacyclic analog .
    • Root Cause : Heptacyclic systems exhibit higher ring strain, leading to slower cyclization kinetics.
    • Resolution : Use high-pressure conditions (1.5 atm) or microwave-assisted synthesis to accelerate reaction rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.